2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole
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Overview
Description
2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with 4-chloro-2-methylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, solvent recovery and recycling systems can be employed to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, including hydrazides and amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazides and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the bromophenyl and chloromethylphenoxy groups can enhance binding affinity and selectivity for certain targets, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- 2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole
- 2-(4-Bromophenyl)-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole
- 2-(4-Chlorophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole
Comparison: Compared to similar compounds, 2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole exhibits unique properties due to the presence of both bromine and chlorine atoms. These halogen atoms can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. The combination of these substituents makes this compound particularly valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C16H12BrClN2O2 |
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Molecular Weight |
379.63 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H12BrClN2O2/c1-10-8-13(18)6-7-14(10)21-9-15-19-20-16(22-15)11-2-4-12(17)5-3-11/h2-8H,9H2,1H3 |
InChI Key |
YTWHDNPBAMGZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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